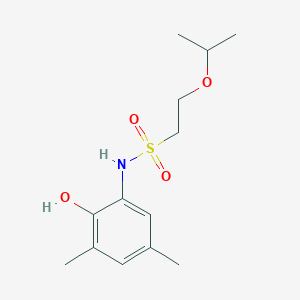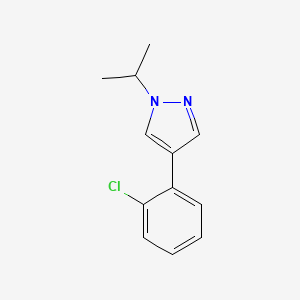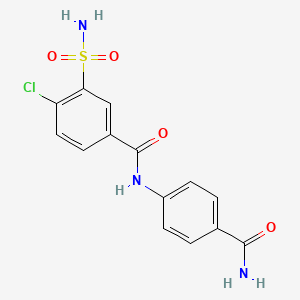
N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamoyl group, a chloro substituent, and a sulfamoyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine or pyridine .
Industrial Production Methods: For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient solvents and catalysts. For example, palladium on activated carbon can be used as a catalyst in the reduction steps .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using catalysts like palladium on activated carbon.
Substitution: The chloro and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on activated carbon is a typical catalyst used in reduction reactions.
Substitution: Reagents like sodium hydroxide and other bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules .
Biology and Medicine: It can be used in the development of pharmaceuticals and as a research tool to study biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in high-temperature processes .
Mecanismo De Acción
The mechanism of action of N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-amino-N-(4-carbamoylphenyl)benzamide: This compound is structurally similar and is used in similar applications.
Para-aminobenzoic acid derivatives: These compounds share some structural features and have similar biological activities.
Uniqueness: N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide is unique due to the presence of both chloro and sulfamoyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity under various conditions .
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c15-11-6-3-9(7-12(11)23(17,21)22)14(20)18-10-4-1-8(2-5-10)13(16)19/h1-7H,(H2,16,19)(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPXLWZSVWZTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
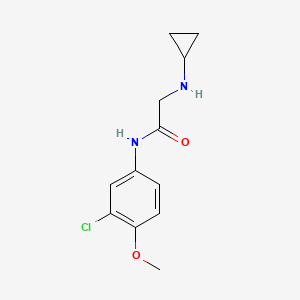
![(2S)-2-[[2-fluoro-3-(trifluoromethyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B7600933.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7600945.png)
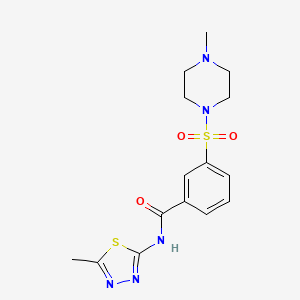
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide](/img/structure/B7600955.png)
![5-[(1H-indazole-3-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7600963.png)
![5-[(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7600970.png)
![3-[3-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7600976.png)
![1-[4-(5-Bromo-4-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B7601008.png)

![2-(cyclohexen-1-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B7601026.png)
![3-[[2-Fluoro-3-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7601034.png)
